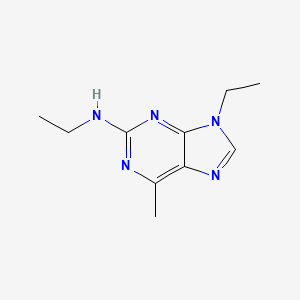

N,9-Diethyl-6-methyl-9H-purin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,9-Diethyl-6-methyl-9H-purin-2-amine: is a purine derivative with the molecular formula C10H15N5. This compound belongs to the class of organic compounds known as purines, which are bicyclic aromatic compounds made up of a pyrimidine ring fused to an imidazole ring. Purines are essential components of nucleic acids, and their derivatives have significant biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,9-Diethyl-6-methyl-9H-purin-2-amine typically involves the alkylation of a purine precursor. One common method is the reaction of 6-methyl-9H-purin-2-amine with diethyl sulfate under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: N,9-Diethyl-6-methyl-9H-purin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Oxidized purine derivatives.

Reduction: Reduced purine derivatives.

Substitution: Substituted purine derivatives with various functional groups.

Scientific Research Applications

Chemistry: N,9-Diethyl-6-methyl-9H-purin-2-amine is used as a building block in the synthesis of more complex purine derivatives

Biology: In biological research, this compound is used to study the interactions of purine derivatives with nucleic acids and proteins. It helps in understanding the role of purines in cellular processes and their potential as therapeutic agents.

Medicine: this compound and its derivatives have shown promise in the development of antiviral, anticancer, and antimicrobial agents. Their ability to interact with nucleic acids makes them potential candidates for drug development.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,9-Diethyl-6-methyl-9H-purin-2-amine involves its interaction with nucleic acids and proteins. The compound can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, making it a potential anticancer and antiviral agent. Additionally, the compound can bind to specific proteins, affecting their activity and leading to various biological effects.

Comparison with Similar Compounds

- N,N-Dimethyl-9H-purin-6-amine

- N,N-Diethyl-9H-purin-2-amine

- 6-Methylamino-9-methyl purine

Comparison: N,9-Diethyl-6-methyl-9H-purin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to N,N-Dimethyl-9H-purin-6-amine, the diethyl substitution at the 9-position enhances its lipophilicity and potential for membrane permeability. The presence of the methyl group at the 6-position further differentiates it from other purine derivatives, influencing its reactivity and interaction with biological targets.

Biological Activity

N,9-Diethyl-6-methyl-9H-purin-2-amine is a purine derivative that has garnered attention in medicinal chemistry due to its various biological activities. This article delves into the compound's biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a purine ring structure, characterized by the presence of diethyl and methyl substituents. The molecular formula is C13H18N4, with a molar mass of approximately 246.31 g/mol. The unique combination of substituents influences both its chemical reactivity and biological activity, making it a subject of interest in drug development.

Research indicates that this compound exhibits significant biological activity primarily through its interaction with various enzymes and cellular pathways:

- Inhibition of Phosphoinositide 3-Kinase (PI3K) : The compound has been shown to inhibit PI3K, an enzyme critical for cellular signaling related to growth and survival. This inhibition has therapeutic implications for cancer and inflammatory diseases.

- Bromodomain Interaction : The compound acts as a weak bromodomain template, exhibiting potential in targeting the bromodomain of human BRD9. This interaction can influence protein plasticity and cellular responses without cytotoxic effects on HEK293 cells .

Biological Activities

This compound has been studied for various biological activities:

- Anticancer Properties : The compound has demonstrated efficacy in inducing apoptosis and cell cycle arrest in hepatocellular carcinoma cells (BEL-7402), highlighting its potential as an anticancer agent .

- Kinase Inhibition : It exhibits moderate inhibition against certain kinases, which is crucial for developing targeted therapies .

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Hepatocellular Carcinoma : In vitro studies showed that this compound induced apoptosis in BEL-7402 cells, leading to significant cell cycle arrest. The mechanism involved modulation of key apoptotic pathways .

- Bromodomain Binding Studies : Research involving the bromodomain of BRD9 demonstrated that this compound could displace the BRD9 bromodomain from chromatin without affecting other complexes, indicating selective binding properties .

Comparative Analysis

To understand the unique attributes of this compound, a comparison with structurally similar compounds is useful.

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| N-Ethyl-N-(2-aminoethyl)-9H-purin-6-amine | Substituted Purine | Anticancer properties | Amino group enhances solubility |

| N-Methyl-N-(9-methylpurin-6-yl)methylamine | Substituted Purine | Moderate kinase inhibition | Methyl substitution affects potency |

| N,N-Diethylaminopurine | Substituted Purine | Diverse biological effects | Diethyl substitution broadens activity |

| N-Ethyl-N-methylaminopurine | Substituted Purine | Potential anti-inflammatory effects | Unique nitrogen substitutions |

This table illustrates how the structural diversity among purine derivatives can lead to varied biological activities and therapeutic potential.

Properties

Molecular Formula |

C10H15N5 |

|---|---|

Molecular Weight |

205.26 g/mol |

IUPAC Name |

N,9-diethyl-6-methylpurin-2-amine |

InChI |

InChI=1S/C10H15N5/c1-4-11-10-13-7(3)8-9(14-10)15(5-2)6-12-8/h6H,4-5H2,1-3H3,(H,11,13,14) |

InChI Key |

CYUWTOBBZJBQJI-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC(=C2C(=N1)N(C=N2)CC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.